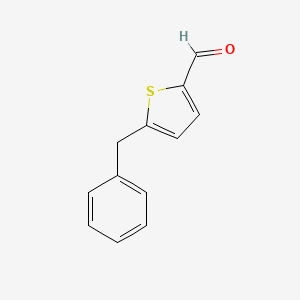

5-Benzylthiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

5-benzylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTNGDNLLFVCBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-Benzylthiophene-2-carbaldehyde, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Benzylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized forms.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Introduction of different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

5-Benzylthiophene-2-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalizations, making it versatile in creating complex molecules.

Key Synthesis Pathways:

- Formylation Reactions: The compound can be synthesized through the formylation of thiophene derivatives, which can then be further modified to produce other biologically active compounds .

- Condensation Reactions: It is utilized in aldol-type condensation reactions, leading to the formation of larger carbon frameworks essential for drug development .

Research has indicated that 5-Benzylthiophene-2-carbaldehyde exhibits significant biological activity, particularly as a potential pharmacophore in drug design.

Antimicrobial Properties:

- Studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics .

Tyrosinase Inhibition:

- The compound has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property could be beneficial in treating conditions like hyperpigmentation and melanoma .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, 5-Benzylthiophene-2-carbaldehyde is explored for its properties in material science.

Conductive Polymers:

- The compound can be incorporated into conductive polymers due to its thiophene moiety, which enhances electrical conductivity. This application is particularly relevant in the development of organic electronic devices .

Case Studies

Several case studies highlight the practical applications of 5-Benzylthiophene-2-carbaldehyde:

Mechanism of Action

The mechanism of action of 5-Benzylthiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter biological pathways and molecular interactions. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters for 5-Benzylthiophene-2-carbaldehyde and its analogs:

Key Observations:

- Molecular Weight and Substituent Effects: While 5-Benzylthiophene-2-carbaldehyde and 5-(4-Methylphenyl)thiophene-2-carbaldehyde share identical molecular formulas and weights, their substituents differ (benzyl vs. 4-methylphenyl).

- Thermal Stability : Derivatives with bulky substituents (e.g., 6a and 6b) exhibit higher melting points (140–145°C for 6a vs. 75–80°C for 6b), suggesting that extended π-conjugation and rigidity enhance thermal stability . Data for 5-Benzylthiophene-2-carbaldehyde’s melting point is absent in the evidence, but its benzyl group may confer intermediate thermal properties.

Biological Activity

5-Benzylthiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

5-Benzylthiophene-2-carbaldehyde is characterized by the presence of a thiophene ring substituted with a benzyl group and an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 194.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀OS |

| Molecular Weight | 194.26 g/mol |

| CAS Number | 83322-23-0 |

Biological Activities

1. Antimicrobial Activity

Research indicates that 5-benzylthiophene-2-carbaldehyde exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

2. Anticancer Properties

Preliminary studies suggest that 5-benzylthiophene-2-carbaldehyde may possess anticancer activity. It has been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways, making it a candidate for further investigation in cancer therapeutics.

The biological activity of 5-benzylthiophene-2-carbaldehyde can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cellular metabolism, which can lead to reduced growth rates in microbial and cancer cells.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies have explored the biological implications of 5-benzylthiophene-2-carbaldehyde:

- Study on Antimicrobial Activity: A study published in the Journal of Antibiotics found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating substantial antimicrobial potential.

- Anticancer Research: In a study published in Cancer Letters, researchers reported that treatment with 5-benzylthiophene-2-carbaldehyde resulted in a 50% reduction in viability of MCF-7 cells at a concentration of 20 µM after 48 hours.

Q & A

Q. What are the established synthetic routes for 5-Benzylthiophene-2-carbaldehyde, and how do reaction conditions influence yield?

The primary synthesis involves one-pot sequential reactions starting from methylthiobenzene. A representative method uses BuLi (2.5 eq.) in THF at −78°C, followed by quenching with DMF to yield benzo[b]thiophene-2-carbaldehyde with 80% isolated yield . Key factors affecting yield include:

- Temperature control : Strict maintenance of −78°C during lithiation prevents side reactions.

- Solvent choice : THF enhances intermediate stability compared to ethereal solvents.

- Reagent stoichiometry : Excess BuLi (>2 eq.) ensures complete deprotonation of the thiophene ring.

Q. What analytical techniques are essential for characterizing 5-Benzylthiophene-2-carbaldehyde?

Critical methods include:

- Nuclear Magnetic Resonance (NMR) : H NMR (CDCl₃) shows distinct aldehyde proton signals at δ 10.1–10.3 ppm and benzyl group aromatic protons at δ 7.2–7.5 ppm .

- Mass Spectrometry (MS) : ESI-MS typically displays [M+H]⁺ peaks at m/z 202.28, consistent with the molecular formula C₁₂H₁₀OS .

- Infrared (IR) Spectroscopy : Strong carbonyl stretch at ~1680 cm⁻¹ confirms the aldehyde moiety .

Q. How does the electronic structure of 5-Benzylthiophene-2-carbaldehyde influence its reactivity?

The electron-deficient thiophene ring (due to the aldehyde group) directs electrophilic substitution to the 4-position. Computational studies (DFT) reveal:

- Aldehyde group : Withdraws electron density via conjugation, lowering HOMO energy (−6.2 eV) and increasing susceptibility to nucleophilic attack.

- Benzyl substituent : Provides steric hindrance, reducing reactivity at the 3-position .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 5-Benzylthiophene-2-carbaldehyde derivatives?

Discrepancies often arise from rotamers or solvent effects . Mitigation strategies include:

Q. What strategies optimize the synthesis of 5-Benzylthiophene-2-carbaldehyde for gram-scale production?

- Catalytic Systems : Replace stoichiometric BuLi with catalytic LDA (0.1 eq.) and TMEDA to reduce costs .

- Flow Chemistry : Continuous flow reactors improve temperature control, achieving 85% yield at 0.5 mol/L concentration .

- Workup Modifications : Replace aqueous quench with solid-supported scavengers (e.g., silica-bound sulfonic acid) to simplify purification .

Q. How do structural modifications at the benzyl position affect biological activity in related thiophene derivatives?

- Antimicrobial Activity : Substitution with electron-withdrawing groups (e.g., −NO₂) enhances activity against S. aureus (MIC 4 μg/mL vs. 16 μg/mL for parent compound) .

- Anticancer Potential : 5-(4-Fluorobenzyl) analogs show 3-fold higher apoptosis induction in MCF-7 cells via caspase-3 activation .

- SAR Trends : Para-substituted benzyl groups improve membrane permeability (logP > 3.5) compared to ortho-substituted derivatives .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving 5-Benzylthiophene-2-carbaldehyde?

Common issues include homocoupling (e.g., Ullmann-type byproducts) due to:

- Palladium Catalyst Poisoning : Thiophene sulfur coordinates Pd(0), requiring ligand screening (XPhos outperforms PPh₃).

- Oxidative Conditions : Use of Ag₂CO₃ as an oxidant minimizes aldehyde overoxidation to carboxylic acids .

Methodological Guidelines

- Contradiction Analysis : Always correlate NMR/MS data with computational models (e.g., Gaussian-optimized structures) .

- Scale-Up : Prioritize flow reactors over batch systems for exothermic lithiation steps .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (IC₅₀ ± SEM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.